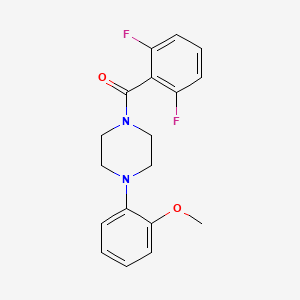

2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is a synthetic compound with the molecular formula C18H18F2N2O2 and a molecular weight of 332.351 . It has gained popularity in scientific research.

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as density, boiling point, and melting point, are not specified in the sources .Scientific Research Applications

Application in Organic Synthesis

Hemalatha and Ilangeswaran (2020) explored the synthesis of biologically active organic heterocyclic derivatives using a glucose-based deep eutectic solvent. This method, applied to compounds including 2,6-diarylpiperidin-4-ones, demonstrated an efficient, clean, and environmentally friendly alternative to traditional organic synthesis processes. The synthesized compounds showed promising biological activity and were characterized using various spectroscopic techniques (Hemalatha & Ilangeswaran, 2020).

Role in Fluorescence and Thermal Properties

Li et al. (2016) focused on the development of high fluorescence intensity poly(aryl ether ketone) copolymers containing tetraphenylethylene (TPE–PAEK). These copolymers, which include the 2,6-difluorophenyl group, exhibited strong fluorescence intensity and excellent thermal stability. This study highlights the potential use of such compounds in advanced material applications due to their unique optical and thermal properties (Li et al., 2016).

Synthesis of Novel Derivatives

Patil, Deshpande, Ramlingam, and Borate (2004) described the synthesis of a benzophenone precursor essential for balanol's structure. Their study involves a compound structurally related to 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone, showcasing the compound's relevance in the synthesis of complex organic molecules. This research provides insight into the synthesis strategies for compounds with potential pharmaceutical applications (Patil et al., 2004).

Anion Binding Properties

Anzenbacher, Jursíková, Lynch, Gale, and Sessler (1999) investigated the anion binding properties of calix[4]pyrroles derived from the condensation of p-hydroxyacetophenone and pyrrole. These compounds, similar in structure to 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone, demonstrate unique anion binding characteristics, making them relevant in the study of molecular recognition and sensor design (Anzenbacher et al., 1999).

properties

IUPAC Name |

(2,6-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFKWZXABYOXTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2374171.png)

methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)

![2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2374178.png)

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2374183.png)

![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)

![1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374189.png)

![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)